molecular formula C17H16O7 B14654354 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one CAS No. 42833-87-4

1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one

Cat. No.: B14654354
CAS No.: 42833-87-4
M. Wt: 332.3 g/mol
InChI Key: MOWPWSJKLYDJIR-UHFFFAOYSA-N
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Description

1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one is a xanthone derivative, characterized by its unique structure and significant biological activities. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

The synthesis of 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate substituted phenolic compounds.

    Reaction Conditions: The phenolic compounds undergo methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The methylated intermediates are then subjected to cyclization reactions under acidic conditions to form the xanthone core.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

The major products formed from these reactions include quinones, hydroquinones, and substituted xanthones.

Scientific Research Applications

1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties, making it a valuable tool in biological research.

    Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one involves several molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:

    1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Similar in structure but differs in the position of methoxy groups.

    1-Hydroxy-2,3,5-trimethoxyxanthone: Lacks one methoxy group compared to this compound.

    1,5-Dihydroxy-2,3,4,7-tetramethoxyxanthone: Contains an additional hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-hydroxy-3,5,6,7-tetramethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-8-5-10(18)13-11(6-8)24-15-9(14(13)19)7-12(21-2)16(22-3)17(15)23-4/h5-7,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPWSJKLYDJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579320
Record name 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42833-87-4
Record name 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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